molecular formula C19H25N3O2S B5054423 1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one

1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one

Cat. No.: B5054423
M. Wt: 359.5 g/mol
InChI Key: PRDKQFDYKQBZRC-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one is a complex organic compound that features a piperidine ring, a thiazole ring, and a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one typically involves multiple steps, starting with the preparation of the piperidine and thiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The final step usually involves the coupling of the piperidine and thiazole intermediates with the methoxyaniline group under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds .

Properties

IUPAC Name

1-[3-(4-methoxyanilino)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-14-18(25-13-20-14)9-10-19(23)22-11-3-4-16(12-22)21-15-5-7-17(24-2)8-6-15/h5-8,13,16,21H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDKQFDYKQBZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CCCC(C2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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